1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
Overview
Description
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is an organic compound classified as a tetrahydropyridine. It is of significant interest due to its role as a precursor to the neurotoxin 1-methyl-4-phenylpyridinium, which causes permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain . This compound is widely used in scientific research to study Parkinson’s disease and related neurodegenerative disorders .
Mechanism of Action
Target of Action
The primary target of MPTP is the dopaminergic neurons in the substantia nigra . These neurons play a crucial role in the regulation of movement and coordination. MPTP selectively targets these neurons, leading to their damage .
Mode of Action
MPTP itself is a prodrug. It crosses the blood-brain barrier and is metabolized into the active neurotoxin 1-methyl-4-phenylpyridinium (MPP+) . MPP+ causes free radical production in vivo, leading to oxidative stress . In dopaminergic neurons, MPTP blocks the mitochondrial complex I, leading to mitochondrial dysfunction .
Pharmacokinetics
It is known that mptp can cross the blood-brain barrier, which is crucial for its neurotoxic effects .
Result of Action
The result of MPTP’s action is the selective damage of dopaminergic neurons in the substantia nigra. This leads to a decrease in the production of dopamine, a neurotransmitter essential for the regulation of movement. The loss of these neurons and the subsequent decrease in dopamine is associated with the symptoms of Parkinson’s disease .
Action Environment
These can include the presence of other substances, individual genetic factors, and the overall health of the neurons .
Biochemical Analysis
Biochemical Properties
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is transformed to 1-methyl-4-phenylpyridine (MPP+) via the enzyme monoamine oxidase B (MAOB), which causes oxidative stress . This transformation leads to the destruction of dopaminergic neurons in the substantia nigra pars compacta (SNc) . MPTP is a lipophilic compound and can therefore cross the blood–brain barrier .
Cellular Effects
This compound shows its effects by causing inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra . In dopaminergic neurons, MPTP blocks the mitochondrial complex I which leads to mitochondrial dysfunction .
Molecular Mechanism
Once inside the brain, this compound is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . MPP+ kills primarily dopamine-producing neurons in a part of the brain called the pars compacta of the substantia nigra . MPP+ interferes with complex I of the electron transport chain, a component of mitochondrial metabolism, which leads to cell death and causes the buildup of free radicals, toxic molecules that contribute further to cell destruction .
Temporal Effects in Laboratory Settings
The effects of this compound on memory and motor functions have been studied in more than one thousand animals mainly including rats and mice . The results showed that in addition to motor functions such as coordination, balance and locomotor activity, MPTP significantly affects various mnemonic processes including spatial memory, working memory, recognition memory, and associative memory .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been used to study disease models in various animals . While MPTP itself has no psychoactive effects, the compound may be accidentally produced during the manufacture of MPPP, a synthetic opioid drug with effects similar to those of morphine and pethidine (meperidine) .
Metabolic Pathways
This compound is transformed to MPP+ via monoamine oxidase B (MAOB), which causes oxidative stress . This transformation leads to the destruction of dopaminergic neurons in the substantia nigra pars compacta (SNc) .
Transport and Distribution
This compound itself is not toxic, but it is a lipophilic compound and can therefore cross the blood–brain barrier . Once inside the brain, MPTP is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) .
Subcellular Localization
The subcellular localization of this compound is primarily in the brain, where it crosses the blood-brain barrier and is metabolized into MPP+ . This metabolite then causes the destruction of dopaminergic neurons in the substantia nigra pars compacta (SNc) .
Preparation Methods
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine can be synthesized through various methods. One common synthetic route involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine with methyl iodide under basic conditions . The reaction typically requires a solvent such as dimethyl sulfoxide and a base like potassium carbonate. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes several types of chemical reactions:
Oxidation: It is metabolized to 1-methyl-4-phenylpyridinium by the enzyme monoamine oxidase B in glial cells.
Reduction: The compound can be reduced to its corresponding dihydropyridine derivative under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions include 1-methyl-4-phenylpyridinium and various substituted derivatives .
Scientific Research Applications
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is extensively used in scientific research, particularly in the study of Parkinson’s disease. It is used to induce Parkinsonian symptoms in animal models, allowing researchers to study the disease’s progression and potential treatments . The compound is also used to investigate the mechanisms of neurodegeneration, oxidative stress, and mitochondrial dysfunction . Additionally, it has applications in studying the effects of neuroprotective agents and the role of various neurotransmitters in the brain .
Comparison with Similar Compounds
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is unique in its ability to induce Parkinsonian symptoms by selectively targeting dopaminergic neurons . Similar compounds include:
6-hydroxydopamine: Another neurotoxin used to model Parkinson’s disease, but it requires direct injection into the brain.
Rotenone: A naturally occurring compound that also inhibits mitochondrial complex I and induces Parkinsonian symptoms.
Paraquat: An herbicide that has been linked to Parkinson’s disease through its ability to generate reactive oxygen species.
These compounds share similar mechanisms of action but differ in their specific targets and methods of administration .
Properties
IUPAC Name |
1-methyl-4-phenyl-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRACCBDVIHHLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040933 | |
Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
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Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals; [HSDB] | |
Record name | MPTP | |
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Boiling Point |
85 to 90 °C @ 0.8 mm Hg | |
Record name | 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6942 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00945 [mmHg] | |
Record name | MPTP | |
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URL | https://haz-map.com/Agents/2200 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
Crystals from heptane | |
CAS No. |
28289-54-5 | |
Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28289-54-5 | |
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Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028289545 | |
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Record name | 28289-54-5 | |
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Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6-tetrahydro-1-methyl-4-phenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.475 | |
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Record name | MPTP | |
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Record name | 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6942 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
40-42 °C | |
Record name | 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6942 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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